Ethyl 7-benzoyl-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate Ethyl 7-benzoyl-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 302912-96-5
VCID: VC20166895
InChI: InChI=1S/C24H20N2O3/c1-3-29-24(28)19-13-22(23(27)18-7-5-4-6-8-18)26-15-25-20(14-21(19)26)17-11-9-16(2)10-12-17/h4-15H,3H2,1-2H3
SMILES:
Molecular Formula: C24H20N2O3
Molecular Weight: 384.4 g/mol

Ethyl 7-benzoyl-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

CAS No.: 302912-96-5

Cat. No.: VC20166895

Molecular Formula: C24H20N2O3

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-benzoyl-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate - 302912-96-5

Specification

CAS No. 302912-96-5
Molecular Formula C24H20N2O3
Molecular Weight 384.4 g/mol
IUPAC Name ethyl 7-benzoyl-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Standard InChI InChI=1S/C24H20N2O3/c1-3-29-24(28)19-13-22(23(27)18-7-5-4-6-8-18)26-15-25-20(14-21(19)26)17-11-9-16(2)10-12-17/h4-15H,3H2,1-2H3
Standard InChI Key CEDPAKWXAPNMPR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C

Introduction

Structural Characteristics and Synthesis

Molecular Architecture

The compound’s core consists of a pyrrolo[1,2-c]pyrimidine ring system, a bicyclic framework that combines pyrrole and pyrimidine moieties. Key substituents include:

  • A benzoyl group at position 7, contributing hydrophobic and π-π stacking interactions.

  • A 4-methylphenyl group at position 3, enhancing lipophilicity and steric bulk.

  • An ethyl carboxylate at position 5, offering potential for hydrolytic activation or prodrug strategies.

Comparative analysis with analogues reveals that the 4-methylphenyl group distinguishes this compound from derivatives bearing chlorine or fluorine at the para position . For instance, replacing the methyl group with chlorine (as in) increases electronegativity, while fluorine (as in ) introduces smaller van der Waals radii, both altering target binding affinities .

Biological Activity and Mechanisms

Biological TargetProposed InteractionStructural Basis
VEGFR-2Competitive inhibition at ATP-binding siteBenzoyl group mimics tyrosine kinase inhibitors like gefitinib
TubulinDisruption of polymerizationHydrophobic interactions with β-tubulin
DHFRFolate-binding site occlusionPyrimidine ring mimics dihydrofolate

Comparative Analysis of Pyrrolo-Pyrimidine Derivatives

The table below highlights structural and functional differences between ethyl 7-benzoyl-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate and related compounds:

Compound NameSubstituent at Position 3Key PropertiesBiological Activity
Ethyl 7-benzoyl-3-(4-methylphenyl)-...4-methylphenylEnhanced lipophilicity, metabolic stabilityPredicted TK inhibition
Ethyl 7-benzoyl-3-(4-chlorophenyl)-...4-chlorophenylHigher electronegativity, altered bindingMicrotubule disruption
Ethyl 7-benzoyl-3-(4-fluorophenyl)-...4-fluorophenylSmaller substituent, improved solubility FPGS substrate
7-Benzyl-pyrrolo[3,2-d]pyrimidin-4-amine BenzylDual TK/MTA activityAntiangiogenic

The 4-methylphenyl variant’s balance of lipophilicity and steric effects positions it as a candidate for oral bioavailability, though empirical ADMET data are needed.

Applications in Drug Discovery

Multitarget Agents

The integration of benzoyl and aryl groups enables simultaneous modulation of kinases and cytoskeletal proteins, a strategy to overcome resistance in tumors with redundant signaling pathways . For example, dual VEGFR-2/tubulin inhibitors mitigate escape mechanisms seen in single-target therapies .

Prodrug Development

The ethyl carboxylate moiety offers a site for enzymatic hydrolysis, potentially releasing active carboxylic acid metabolites in vivo. This approach, utilized in pemetrexed analogues, enhances tumor selectivity and reduces systemic toxicity .

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